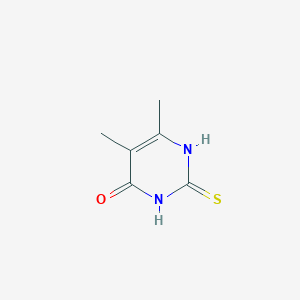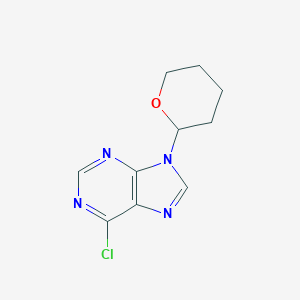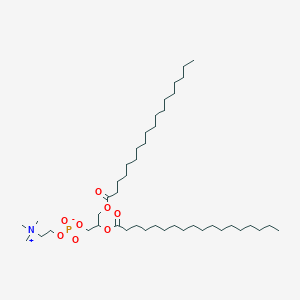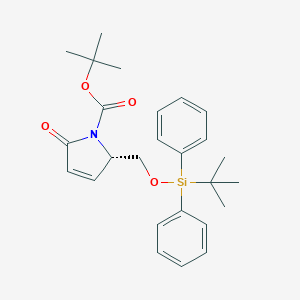
5,6-Dimethyl-2-thiouracil
Descripción general
Descripción
5,6-Dimethyl-2-thiouracil is a heterocyclic compound . It has been used as a building block in the synthesis of anti-HIV-1 pyrimidinones . It has also been used as an internal standard for the quantification of thyreostats, including 2-thiouracil, in bovine plasma .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethyl-2-thiouracil is represented by the empirical formula C6H8N2OS . The molecular weight is 156.21 . The SMILES string representation is CC1=C©C(=O)NC(=S)N1 .Physical And Chemical Properties Analysis
5,6-Dimethyl-2-thiouracil is a solid substance . Its melting point is reported to be between 284-288 °C (lit.) .Aplicaciones Científicas De Investigación
Tautomerism and Molecular Structure : The study by Golankiewicz et al. (1990) examined the tautomerism of 5,5-disubstituted 6-amino-2-thiouracil analogues, which are structurally similar to 5,6-Dimethyl-2-thiouracil, using NMR spectroscopy, contributing to understanding the molecular behavior of such compounds in solution (Golankiewicz, Zeidler, & Popenda, 1990).
Hydrogen Bonding Patterns : Hützler and Egert (2014) analyzed the hydrogen bonding patterns in the crystal structures of various 2-thiouracil derivatives, including 5,6-dimethyl-2-thiouracil. This research is significant for understanding the intermolecular interactions and crystal formation of these compounds (Hützler & Egert, 2014).
Antithyroid Activity : Barrett, Gassner, and Dittmer (1951) investigated the antithyroid activity of various 2-thiouracil derivatives, providing insights into their potential therapeutic applications in thyroid-related conditions (Barrett, Gassner, & Dittmer, 1951).
Metal Complex Formation : Garrett and Weber (1971) explored the formation of metal complexes with different thiouracils, including 5,6-dimethyl-2-thiouracil. Their work contributes to understanding the complexation behavior of thiouracils with various metal ions, which is relevant in various chemical and biological contexts (Garrett & Weber, 1971).
Melanin Binding and Cancer Research : Palumbo et al. (1994) studied the incorporation of 2-thiouracil into melanins, which is particularly relevant for understanding its potential use in melanoma targeting (Palumbo, Napolitano, De Martino, Vieira, & Hearing, 1994).
Pharmacological and Biological Studies : Dramiński et al. (1998) synthesized various thiouracil derivatives, including N3-allyl-5,6-dimethyl-2-thiouracil, and evaluated their sedative-hypnotic effects in mice. This study contributes to the understanding of the pharmacological properties of these compounds (Dramiński, Turski, Tateoka, Kimura, Watanabe, Kondo, Ho, & Yamamoto, 1998).
Analytical Method Development : Abuin et al. (2008) developed a method for the determination of thyreostatic drugs, including 5,6-dimethyl-2-thiouracil, in thyroid tissue using liquid chromatography-mass spectrometry. This research is important for the analytical detection and quantification of these drugs (Abuin, Centrich, Rubies, Companyó, & Prat, 2008).
Chemical Equilibria and Structure Studies : Masoud et al. (2003) reported on the structures and chemical equilibria of various compounds, including 5,6-dimethyl-2-thiouracil, contributing to the broader understanding of their chemical behavior (Masoud, Abd El Zaher Mostafa, Ahmed, & Abd El Moneim, 2003).
Safety and Hazards
The safety information available indicates that 5,6-Dimethyl-2-thiouracil may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended .
Mecanismo De Acción
Target of Action
5,6-Dimethyl-2-thiouracil is a heterocyclic compound that primarily targets the thyroid gland . It is closely related to propylthiouracil and methylthiouracil, which are known to decrease the formation of stored thyroid hormone, thyroglobulin .
Mode of Action
5,6-Dimethyl-2-thiouracil, like other thionamides, inhibits thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is a crucial step in the synthesis of thyroxine and triiodothyronine . The compound’s action leads to a decrease in the production of thyroid hormones .
Biochemical Pathways
The primary biochemical pathway affected by 5,6-Dimethyl-2-thiouracil is the thyroid hormone synthesis pathway . By inhibiting the iodination of tyrosine residues in thyroglobulin, the compound disrupts the production of thyroxine and triiodothyronine, key hormones that regulate metabolism .
Pharmacokinetics
It is known that similar compounds, such as propylthiouracil, are actively concentrated by the thyroid gland against a concentration gradient
Result of Action
The result of 5,6-Dimethyl-2-thiouracil’s action is a decrease in the levels of thyroid hormones, thyroxine and triiodothyronine . This can lead to a reduction in the symptoms of hyperthyroidism, a condition characterized by excessive thyroid hormone production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6-Dimethyl-2-thiouracil. Additionally, adequate ventilation is recommended when handling the compound . .
Propiedades
IUPAC Name |
5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAKRQUSGACTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182653 | |
| Record name | 5,6-Dimethylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-thiouracil | |
CAS RN |
28456-54-4 | |
| Record name | 5,6-Dimethyl-2-thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28456-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uracil, 5,6-dimethyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028456544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28456-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dimethylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dimethyl-2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the prominent hydrogen bonding patterns observed in the crystal structures of 5,6-dimethyl-2-thiouracil and its derivatives?
A1: Crystallographic studies reveal that 5,6-dimethyl-2-thiouracil and its derivatives frequently display R²(²(8)) hydrogen bonding patterns. These patterns are characterized by either two N-H···S hydrogen bonds [, , ] or a mixture of N-H···S and N-H···O hydrogen bonds []. The specific pattern observed can be influenced by the presence and nature of co-crystallized molecules.
Q2: How do metal ions interact with 5,6-dimethyl-2-thiouracil?
A2: Divalent metal ions, such as Cu²⁺, Pb²⁺, Cd²⁺, Ni²⁺, and Zn²⁺, readily form complexes with 5,6-dimethyl-2-thiouracil []. The initial interaction involves covalent bonding of the metal ion to the anionic sulfur of the thiouracil molecule. This interaction is influenced by the pKa of the thiouracil, with higher pKa values leading to more stable complexes [].
Q3: What is the significance of tautomerization in the metal complexation behavior of 5,6-dimethyl-2-thiouracil?
A3: The ability of 5,6-dimethyl-2-thiouracil to tautomerize and form an ionizable sulfhydryl group is crucial for its metal complexation behavior. When tautomerization is blocked, either by structural modifications like N,N'-diethyl substitution or by alkylation of the sulfur atom, metal complexation is significantly hindered [, ]. This highlights the importance of the sulfhydryl group as the primary site for metal binding.
Q4: Can you describe the different types of metal complexes formed by 5,6-dimethyl-2-thiouracil?
A4: 5,6-Dimethyl-2-thiouracil forms various complexes with divalent metal ions. These include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)




![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)





![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)